N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a complex organic compound that belongs to the class of oxadiazoles and benzodioxines. This compound exhibits potential biological activity, making it a subject of interest in medicinal chemistry. The structure comprises a benzodioxine core linked to an oxadiazole moiety, which is known for its diverse pharmacological properties.
N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide falls under the categories of:
The synthesis of N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide typically involves multi-step organic reactions. Common methods may include:
The specific reaction conditions (temperature, solvent choice, catalysts) and yields can vary significantly based on the chosen synthetic pathway. Detailed protocols may be found in specialized organic chemistry literature or databases.
The molecular structure of N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide can be represented as follows:
The compound's structural data can be represented using various chemical notation systems such as SMILES and InChI formats:
COC1=CC=CC=C1C(O2)=NN=C2CNC1S/C16H15N3O4/c1-18-12-6-4-5-7-11(12)17-19(20)14(15(21)22)13(8-9-13)10(6)3/h4-7H,8H2,1-3H3N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide may participate in various chemical reactions including:
Reaction conditions such as temperature and solvent choice are critical for optimizing yields and selectivity. Experimental procedures should be carefully documented to ensure reproducibility.
The mechanism of action for compounds like N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide often involves interaction with biological targets such as enzymes or receptors.
Research indicates that oxadiazole derivatives can exhibit antimicrobial and anticancer activities through mechanisms such as:
Key physical properties include:
Relevant chemical properties include:
Data regarding melting point, boiling point, and spectral characteristics (e.g., NMR spectra) are essential for characterizing the compound but may not always be available from suppliers.
N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide has potential applications in:
CAS No.: 22868-13-9
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2